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Compound of Interest

3,4-Dihydro-2H-benzo[b]
Compound Name:
[1,4]dioxepine-2-carboxylic acid

Cat. No.: B1422722

An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b][1]
[2]dioxepine-2-carboxylic acid, a heterocyclic compound of significant interest to the
pharmaceutical and chemical synthesis sectors. The document elucidates its fundamental
physicochemical properties, spectroscopic characteristics, and core acidic nature. Furthermore,
it explores its role as a versatile synthetic intermediate, potential biological activities based on
its structural class, and essential safety and handling protocols. This guide is intended for
researchers, chemists, and drug development professionals seeking to leverage this molecule
as a key building block in their research and development endeavors.

Molecular Identity and Physicochemical Properties

3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid is a bicyclic organic compound
featuring a benzene ring fused to a seven-membered dioxepine ring, which is substituted with a
carboxylic acid group. This unique structural arrangement imparts specific chemical and
physical properties that make it a valuable scaffold in medicinal chemistry.

Caption: Chemical Structure of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid.

Table 1: Chemical Identifiers
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Identifier Value Reference
CAS Number 33632-74-5 [11[3]1[4][5]
Molecular Formula C10H1004 [11[3]1[5][6]
Molecular Weight 194.18 g/mol [31[5][6]
3,4-dihydro-2H-1,5-
IUPAC Name benzodioxepine-2-carboxylic [6]
acid
O=C(C10C2=CC=CC=C20C
SMILES [5]
C1)0
| INChl Key | BYYFEADAQZCIGM-UHFFFAOYSA-N |[6] |
Table 2: Physicochemical Properties
Property Value Reference
Appearance White crystalline solid [1]
Melting Point 146-150 °C [1]
Boiling Point 351 °C at 760 mmHg [1][7]
Density 1.306 g/cm3 [1]
N Limited solubility in water;
Solubility [1]

soluble in organic solvents

| Storage | 2-8°C, under dry, sealed conditions |[5][7] |

Table 3: Computed Molecular Properties
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Property Value Reference
XLogP3 1.8 [6]
Topological Polar Surface Area

polod 55.8 A2 [6]
(TPSA)
Hydrogen Bond Donor Count 1 [5][6]
Hydrogen Bond Acceptor

4 [51[6]

Count
Rotatable Bond Count 1 [5][6]

| Complexity | 216 |[6] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for this exact molecule are not extensively published
in readily available literature, its structure suggests a plausible and logical synthetic strategy
based on established organic chemistry principles. A common approach to forming the
benzodioxepine ring involves the reaction of a catechol precursor with a suitable three-carbon
dielectrophile.

Proposed Synthetic Workflow: The synthesis can be envisioned as a two-step process:

» Williamson Ether Synthesis: Reaction of catechol with a protected derivative of 3-bromo-2-
(bromomethyl)propanoic acid or a similar synthon under basic conditions to form the ether
linkages.

e Cyclization and Deprotection: Intramolecular cyclization to form the seven-membered ring,
followed by the deprotection of the carboxylic acid moiety.

The carboxylic acid functional group is the primary site of reactivity, allowing for a wide range of
derivatizations. It can be readily converted into esters, amides, or acid chlorides, making it an
excellent starting point for building more complex molecules. This reactivity is fundamental to
its utility as a building block for creating libraries of compounds for drug discovery.[2]
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Starting Materials:
Catechol & C3 Dielectrophile
(e.g., dibromopropanoate derivative)

Step 1: Williamson Ether Synthesis
- Base (e.g., K2CO3, NaH)
- Aprotic Solvent (e.g., DMF, Acetonitrile)

Acyclic diether intermediate

Step 2: Intramolecular Cyclization
- High dilution or catalysis

Target Molecule:

3,4-Dihydro-2H-benzo[b]dioxepine-
2-carboxylic acid

v

Further Derivatization
(Amide coupling, Esterification, etc.)

Click to download full resolution via product page

Caption: Proposed high-level synthetic workflow for the target molecule.
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Spectroscopic and Analytical Characterization

The structural features of 3,4-Dihydro-2H-benzol[b][1][2]dioxepine-2-carboxylic acid give rise to
a predictable spectroscopic profile, which is crucial for its identification and characterization.

¢ H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The
four protons on the aromatic ring would appear in the downfield region, typically between 6.8
and 7.5 ppm. The aliphatic protons on the dioxepine ring (at positions 2, 3, and 4) would
resonate further upfield. The most characteristic signal would be the highly deshielded
carboxylic acid proton (O-H), which is expected to appear as a broad singlet far downfield,
typically in the 10-12 ppm range.[8] The addition of DO would cause this signal to disappear
due to proton-deuterium exchange.

e 13C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for
the carbonyl carbon of the carboxylic acid in the 160-180 ppm region.[8] Aromatic carbons
would produce signals between 110-150 ppm, while the aliphatic carbons of the dioxepine
ring would be found in the upfield region of the spectrum.

« Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups. A very strong and broad absorption band is expected between 2500-3300 cm~* due
to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[8] A sharp, strong
absorption corresponding to the carbonyl (C=0) stretch should appear around 1710 cm~1.[8]
Additionally, C-O stretching bands for the ether and carboxylic acid groups, as well as
aromatic C-H and C=C stretching bands, would be present.

e Mass Spectrometry (MS): In mass spectrometry, the molecule would show a molecular ion
peak corresponding to its molecular weight (194.18 Da). Fragmentation patterns would likely
involve the loss of the carboxyl group (-COOH) and cleavage of the dioxepine ring.

Acidity and Basic Properties

The term "basic properties” in the context of this molecule primarily refers to the characteristics
of its conjugate base and its acidic nature.

» Acidity (pKa): The dominant functional group is the carboxylic acid, which makes the
molecule acidic. While the specific experimental pKa value for this compound is not readily
available in the searched literature, it can be reasonably estimated. The pKa of benzoic acid

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.chembk.com/en/chem/3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic%20acid
https://pubmed.ncbi.nlm.nih.gov/39324322/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

is approximately 4.2. The electron-donating nature of the alkyl ether groups on the benzene
ring would slightly decrease the acidity (increase the pKa) compared to unsubstituted
benzoic acid. Therefore, the pKa is expected to be in the general range of 4.0 to 5.0, which is
typical for many carboxylic acids.[9]

o Conjugate Base: Upon deprotonation, the molecule forms a carboxylate anion. This anion is
stabilized by resonance across the two oxygen atoms of the carboxyl group. The formation of
this stable conjugate base is the driving force behind the molecule's acidity. This carboxylate
can form salts with various inorganic and organic bases, a property that is often exploited in
drug formulation to improve solubility and stability.

Applications and Biological Context

3,4-Dihydro-2H-benzo[b][1][2]dioxepine-2-carboxylic acid is primarily valued as a key
intermediate and building block in the synthesis of more complex, biologically active molecules.
[7] The benzodioxepine scaffold is a "privileged structure” in medicinal chemistry, appearing in
numerous compounds with diverse pharmacological activities.

e Pharmaceutical Intermediate: It serves as a precursor for synthesizing compounds targeting
the central nervous system, such as potential antidepressants or anxiolytics.[7][10] The rigid
yet non-planar structure of the dioxepine ring can be advantageous for specific receptor
binding.

o Potential Biological Activities: Derivatives of the broader benzodioxepine and benzodioxole
classes have demonstrated a wide range of biological activities, suggesting potential
avenues for research using this specific acid as a starting point:

o Antibacterial Properties: Novel benzodioxepin amide derivatives have been synthesized
and shown to possess potent antimicrobial activity.[2]

o Anti-tumor Activity: 1,3-Benzodioxole derivatives have shown promise in cancer treatment
by inhibiting key enzyme systems and promoting apoptosis.[11]

o Adrenoceptor Antagonism: Certain 1,4-benzodioxane derivatives (a related six-membered
ring structure) are known to act as alpha(1)-adrenoceptor antagonists.[12]
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The versatility of the carboxylic acid handle allows for its conjugation to various
pharmacophores to explore structure-activity relationships (SAR) and develop new therapeutic
agents.

Safety and Handling

Proper handling of this chemical is essential in a research environment. The available safety
data indicates that it should be treated as an irritant.

Table 4: GHS Hazard Information

Hazard Code Description Reference
H315 Causes skin irritation [6]
H319 Causes serious eye irritation [6]

| H335 | May cause respiratory irritation |[6] |
Recommended Precautions:

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Work in a well-ventilated area or a chemical fume hood.
 In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

e Store in a cool (2-8°C), dry, and tightly sealed container away from incompatible materials.[5]

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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